molecular formula C8H13NO2 B2952642 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2287259-39-4

2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2952642
CAS No.: 2287259-39-4
M. Wt: 155.197
InChI Key: CCEGKKVAYAYHAE-UHFFFAOYSA-N
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Description

2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane moiety imparts unique steric and electronic properties to the molecule, making it an interesting subject for scientific research.

Properties

IUPAC Name

2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7-2-8(3-7,4-7)5(9)6(10)11/h5H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEGKKVAYAYHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions. One common method involves the cyclization of a suitable precursor under high-temperature conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying steric and electronic effects in organic reactions.

    Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: Similar structure but lacks the methyl group.

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a carbamate group instead of an acetic acid moiety.

    2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid: Contains a fluorine atom instead of a methyl group.

Uniqueness

The presence of the 3-methyl group in 2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid imparts unique steric and electronic properties, differentiating it from similar compounds. This modification can influence the compound’s reactivity, binding affinity, and overall stability.

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